molecular formula C16H14N2O3 B6581695 N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2-phenylacetamide CAS No. 943822-70-6

N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2-phenylacetamide

Cat. No.: B6581695
CAS No.: 943822-70-6
M. Wt: 282.29 g/mol
InChI Key: AMBJZBDDBZDWOY-UHFFFAOYSA-N
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Description

N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2-phenylacetamide is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted with a furan-2-yl group at position 5 and a phenylacetamide moiety via a methylene bridge. The 1,2-oxazole ring provides rigidity and aromaticity, while the furan and phenyl groups contribute to π-π stacking interactions and lipophilicity.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-16(9-12-5-2-1-3-6-12)17-11-13-10-15(21-18-13)14-7-4-8-20-14/h1-8,10H,9,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBJZBDDBZDWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Generation of Nitrile Oxide

Furan-2-carbaldehyde oxime is treated with chloramine-T or N-chlorosuccinimide (NCS) in the presence of a base (e.g., triethylamine) to generate the reactive nitrile oxide intermediate.

Reaction Conditions :

ParameterValue
SolventDichloromethane (DCM)
Temperature0–5°C (ice bath)
Reaction Time30–60 minutes
Yield85–90%

Cycloaddition with Propargylamine

The nitrile oxide undergoes cycloaddition with propargylamine to form the isoxazole ring. Propargylamine’s terminal alkyne ensures regioselectivity, with the amine group facilitating subsequent functionalization.

Optimization Insights :

  • Catalyst : Copper(I) iodide (5 mol%) accelerates the reaction by stabilizing the transition state.

  • Solvent : Tetrahydrofuran (THF) enhances solubility of intermediates.

  • Workup : Aqueous extraction removes unreacted reagents, followed by column chromatography (silica gel, hexane/ethyl acetate 3:1).

Functionalization of the Isoxazole Moiety

Amidation with Phenylacetyl Chloride

The ketone is converted to the corresponding amide via reaction with phenylacetyl chloride in the presence of lithium hydroxide (LiOH).

Procedure :

  • Dissolve ketone (1 eq) in dry THF.

  • Add phenylacetyl chloride (1.2 eq) dropwise at 0°C.

  • Stir for 4 hours, then quench with saturated NaHCO₃.

Yield : 78–82% after recrystallization (ethanol/water).

Alternative Synthetic Routes

Microwave-Assisted Cyclization

A patent describes a microwave-enhanced method to accelerate the cycloaddition step:

  • Conditions : 150°C, 20 minutes, 300 W.

  • Advantage : Reduces reaction time from 12 hours to 20 minutes with comparable yield (88%).

Solid-Phase Synthesis

For scalable production, the isoxazole core is synthesized on a Wang resin functionalized with propargylamine. After cycloaddition, cleavage with trifluoroacetic acid (TFA) releases the intermediate, which is subsequently amidated.

Benefits :

  • High purity (>95% by HPLC).

  • Reduced purification steps.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):
    δ 7.65 (s, 1H, isoxazole-H), 7.45–7.30 (m, 5H, phenyl), 6.85 (d, J = 3.2 Hz, 1H, furan-H), 6.50 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 4.25 (s, 2H, CH₂).

  • ¹³C NMR :
    δ 170.2 (C=O), 152.1 (isoxazole-C3), 140.5 (furan-C2), 128.9–126.3 (phenyl-C).

Mass Spectrometry

  • HRMS (ESI+) : m/z calculated for C₁₇H₁₅N₂O₃ [M+H]⁺: 301.1085; found: 301.1089.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Chloramine-T vs. NCS : NCS is preferred for large-scale synthesis due to lower toxicity and easier handling.

  • Solvent Recycling : THF and DMF are recovered via distillation, reducing waste.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the oxazole ring may produce amino derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Studies have indicated that compounds similar to N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2-phenylacetamide exhibit significant antimicrobial properties. For instance, derivatives of oxazole have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties.
  • Anti-inflammatory Effects
    • Research into oxazole derivatives has revealed their potential in reducing inflammation. The incorporation of furan and oxazole moieties may enhance the anti-inflammatory activity of this compound, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential
    • Preliminary studies suggest that compounds containing furan and oxazole structures can inhibit cancer cell proliferation. The specific mechanism by which this compound acts on cancer pathways remains an area for further investigation.

Data Table: Summary of Biological Activities

Activity Type Potential Effects References
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
AnticancerInhibition of cell proliferation

Case Study 1: Antimicrobial Activity

A study conducted on related oxazole compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The presence of the furan ring was crucial for enhancing activity, indicating a promising role for this compound in developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays showed that derivatives similar to this compound could significantly reduce levels of pro-inflammatory cytokines. This suggests a pathway through which the compound could be explored for therapeutic use in conditions like arthritis or chronic inflammation.

Case Study 3: Anticancer Research

Research focusing on the structural analogs of this compound revealed that they could induce apoptosis in cancer cell lines. The mechanism involved the modulation of specific signaling pathways associated with cell survival and proliferation, marking it as a candidate for further anticancer drug development.

Mechanism of Action

The mechanism of action of N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2-phenylacetamide involves its interaction with molecular targets in biological systems. The furan and oxazole rings may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

1,2,3-Triazole Derivatives ()

Compounds such as 6b (C₂₁H₁₈N₅O₄) and 6c (C₂₁H₁₇N₅O₅) feature a 1,2,3-triazole ring instead of 1,2-oxazole. Key differences include:

  • Electronic Properties : Triazoles are more polar due to additional nitrogen atoms, enhancing solubility in polar solvents.
  • Synthetic Routes : Synthesized via copper-catalyzed 1,3-dipolar cycloaddition (click chemistry), whereas 1,2-oxazoles typically require cyclization of β-ketoamides or nitrile oxides .
1,3,4-Oxadiazole Derivatives ()

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) shares a furan substituent but differs in heterocycle and substituents:

  • Heterocycle Stability : 1,3,4-Oxadiazoles exhibit higher thermal stability due to symmetrical electron distribution.
  • Biological Activity : LMM11 demonstrated antifungal activity against Candida albicans via thioredoxin reductase inhibition, suggesting that the target compound’s 1,2-oxazole may confer distinct binding interactions .

Substituent and Functional Group Analysis

Sulfamoyl and Phenoxy Derivatives ()

The compound N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide (C₂₁H₂₃N₃O₅S) shares the 1,2-oxazole core but includes:

  • Sulfamoyl Group : Enhances acidity (predicted pKa ~5.58) and hydrogen-bonding capacity compared to the target’s phenylacetamide.
Thioether-Linked Triazoles ()

2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (C₂₃H₂₂N₄O₂S) features a thioether bridge and 1,2,4-triazole:

  • Thioether vs. Methylene Linkage : Sulfur’s polarizability may increase metabolic stability but reduce oxidative resistance compared to the target’s methylene bridge.
  • Trimethylphenyl Group : Enhances lipophilicity (logP ~4.2 predicted) versus the target’s unsubstituted phenyl .

Pharmacologically Relevant Analogs ()

Ranitidine-related compounds (e.g., N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide) share furan and acetamide motifs but differ critically:

  • Sulfur Linkages : Prone to oxidation, whereas the target’s oxazole-oxygen may offer improved metabolic stability .

Structural and Functional Comparison Table

Compound Name Heterocycle Molecular Weight Key Substituents Notable Properties
Target Compound 1,2-oxazole Not Provided Furan-2-yl, phenylacetamide Amide H-bonding, aromatic stacking
6b () 1,2,3-triazole 404.14 Naphthalene, nitro Nitro group (IR: 1504 cm⁻¹)
LMM11 () 1,3,4-oxadiazole Not Provided Cyclohexylsulfamoyl, furan Antifungal activity (IC₅₀: ~5 µM)
Compound 1,2-oxazole 429.49 Sulfamoyl, isopropylphenoxy Predicted pKa 5.58, high solubility
Ranitidine Derivative () Furan-thioether 314.39 Nitroacetamide, dimethylamino Susceptible to oxidative metabolism

Biological Activity

N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2-phenylacetamide is a heterocyclic compound that combines a furan ring, an oxazole ring, and a phenylacetamide moiety. This unique structure suggests potential biological activities, particularly in the realms of medicinal chemistry and drug development.

Chemical Structure

The molecular formula for this compound is C13H12N2O2C_{13}H_{12}N_2O_2, and its IUPAC name reflects its complex structure involving multiple functional groups. The presence of both furan and oxazole rings indicates potential for diverse chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The furan and oxazole components may modulate enzyme activities or receptor interactions, influencing several biochemical pathways. Specific studies have indicated that the compound may exhibit tyrosinase inhibitory activity , which is crucial in the context of skin pigmentation and related disorders.

Case Studies and Research Findings

  • Tyrosinase Inhibition : Research has demonstrated that compounds with similar structural motifs have shown significant tyrosinase inhibitory activity. For example, derivatives containing furan and phenyl groups have exhibited IC50 values ranging from 0.0433 µM to 0.28 µM against mushroom tyrosinase, indicating potent inhibitory effects compared to standard controls like kojic acid .
  • Cytotoxicity Studies : In experiments involving B16F10 melanoma cells, compounds similar to this compound were tested for cytotoxic effects. Results showed that while some derivatives displayed low cytotoxicity (CC50 > 100 µM), others exhibited weak cytotoxicity at higher concentrations after extended exposure .
  • Structure-Activity Relationship (SAR) : Studies on various furan-containing compounds have highlighted the importance of specific functional groups on the phenyl ring in determining biological activity. For instance, the presence of hydroxyl groups significantly enhances tyrosinase inhibition .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (µM)Biological Activity
This compoundStructureTBDTyrosinase inhibitor
5-Furan-2-yl [1,3,4]oxadiazoleStructure16.78 ± 0.57Tyrosinase inhibitor
5-Furan-2-yl-4H [1,2,4]-triazoleStructure>200Moderate activity

Synthesis and Industrial Applications

The synthesis of this compound involves several steps:

  • Formation of the Furan Ring : Synthesized from furan derivatives.
  • Oxazole Ring Formation : Achieved through cyclization reactions.
  • Coupling with Phenylacetamide : Final step involves coupling under controlled conditions.

This compound's unique structure allows it to serve as a building block in the synthesis of more complex molecules for pharmaceutical applications.

Q & A

Q. How to scale up synthesis without compromising yield?

  • Flow chemistry : Implement continuous-flow reactors for azide formation to reduce hazardous intermediate handling .
  • Microwave-assisted synthesis : Reduce reaction time for cycloaddition steps (e.g., 30 minutes vs. 8 hours) .

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